molecular formula C7H5FN2O2 B3220017 2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-5-hydroxy- CAS No. 1190322-51-0

2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-5-hydroxy-

Cat. No.: B3220017
CAS No.: 1190322-51-0
M. Wt: 168.12 g/mol
InChI Key: QZZAZMNNDPFXQN-UHFFFAOYSA-N
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Description

2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-5-hydroxy- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which includes a pyrrolo-pyridine core, and its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-5-hydroxy- typically involves multi-step processes One common method includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-5-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-5-hydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-5-hydroxy- involves its interaction with specific molecular targets, primarily FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to reduced cell proliferation and induced apoptosis in cancer cells. The pathways involved include the RAS-MEK-ERK and PI3K-Akt signaling pathways, which are crucial for cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-5-hydroxy- lies in its specific functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit FGFRs with high potency makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-fluoro-5-hydroxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O2/c8-6-3-1-5(12)10-7(3)9-2-4(6)11/h2,11H,1H2,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZAZMNNDPFXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CN=C2NC1=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201181746
Record name 4-Fluoro-1,3-dihydro-5-hydroxy-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201181746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-51-0
Record name 4-Fluoro-1,3-dihydro-5-hydroxy-2H-pyrrolo[2,3-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-1,3-dihydro-5-hydroxy-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201181746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-5-hydroxy-
Reactant of Route 2
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-5-hydroxy-
Reactant of Route 3
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-5-hydroxy-
Reactant of Route 4
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-5-hydroxy-
Reactant of Route 5
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-5-hydroxy-
Reactant of Route 6
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-5-hydroxy-

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